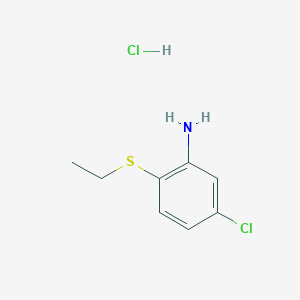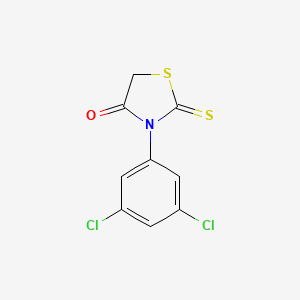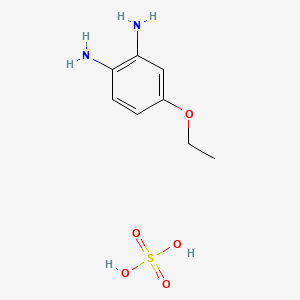![molecular formula C7H11N3O2S B1318515 [(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 905810-51-7](/img/structure/B1318515.png)
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a useful research compound. Its molecular formula is C7H11N3O2S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid and its derivatives have been extensively studied for their synthesis and chemical properties. The compounds of this class demonstrate a range of biological activities and can serve as intermediates for synthesizing various other structures. For instance, a study by Salionov (2015) explored the synthesis of esters of these compounds, revealing their physical and chemical properties and acute toxicity levels, noting their mostly non-toxic nature (Salionov, 2015). Similarly, Safonov et al. (2017) synthesized salts of these acids, establishing their structures using modern physical-chemical analysis methods (Safonov et al., 2017).
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties. Danilchenko and Parchenko (2017) studied the antimicrobial activity of some derivatives, finding moderate activity against various microbial strains (Danilchenko & Parchenko, 2017). Another study by Hunashal et al. (2012) reported significant antifungal activity in some derivatives compared to standard drugs (Hunashal et al., 2012).
Analgesic and Anti-inflammatory Properties
The potential analgesic and anti-inflammatory properties of these compounds have also been a subject of research. Hunashal et al. (2014) evaluated the in vivo anti-inflammatory and analgesic activities of certain derivatives, identifying compounds with significant activity (Hunashal et al., 2014).
Binding Properties and Biological Activities
Research by Salerno et al. (2007) focused on the binding properties of 1,2,4-triazole derivatives to human receptors, revealing some compounds showing micromolar range affinity (Salerno et al., 2007). Jin (2014) synthesized derivatives containing a 1,2,4-triazole ring, which exhibited anticancer activity in preliminary bioassays (Jin, 2014).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole compounds have shown cytotoxic activities against tumor cell lines .
Mode of Action
It’s known that 1,2,4-triazole compounds can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related 1,2,4-triazole compounds have been shown to affect gene expression .
Biochemical Analysis
Cellular Effects
[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid affects various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Triazole derivatives have been shown to have significant effects on cellular activities, including potential anticancer properties . The exact cellular effects of this compound would require further experimental validation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Triazoles are known for their ability to form stable complexes with enzymes and receptors, which can modulate their activity . The detailed mechanism of action for this compound remains to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Triazole compounds generally exhibit high chemical stability , but specific studies on the temporal effects of this compound are necessary to understand its behavior over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Triazole derivatives have shown threshold effects and potential toxic or adverse effects at high doses . Detailed dosage studies are required to determine the safe and effective concentration ranges for this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Triazole compounds are known to participate in diverse biochemical pathways
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Detailed studies on its subcellular localization are essential to understand its precise role in cellular processes.
Properties
IUPAC Name |
2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4(2)6-8-7(10-9-6)13-3-5(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIOBBLMXDLMPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186699 |
Source


|
| Record name | 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905810-51-7 |
Source


|
| Record name | 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905810-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-(1-Methylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
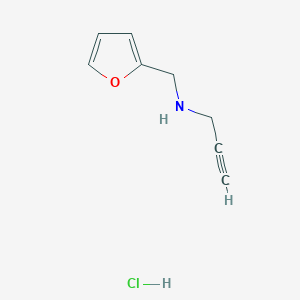

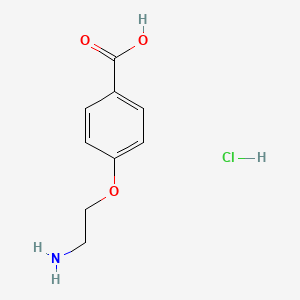
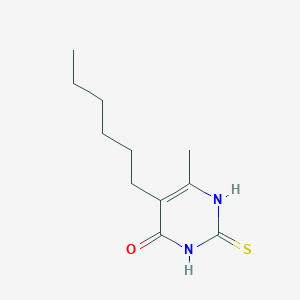
![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)
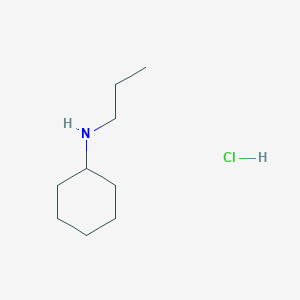
![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)
![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)
